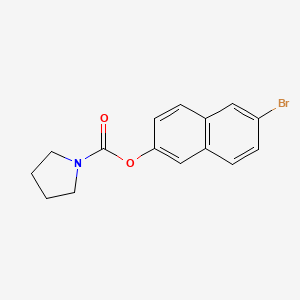![molecular formula C18H15NO6 B5807919 7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5807919.png)
7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as MNBC, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of chromone derivatives, which are known for their various biological activities.
Mecanismo De Acción
The mechanism of action of 7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one involves its ability to interact with various cellular targets, such as enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and to reduce oxidative stress in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of 7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one. One of the areas of interest is its potential use as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. This compound can also be further explored as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In addition, the development of more soluble derivatives of this compound can improve its bioavailability and efficacy in future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its various biological activities. Its mechanism of action involves its ability to interact with various cellular targets, such as enzymes and receptors. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, and has been used as a fluorescent probe and photosensitizer. Although this compound has some limitations, its potential use as a therapeutic agent and its future directions in research make it an interesting compound to study.
Métodos De Síntesis
The synthesis of 7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one involves several steps, including the condensation of 4-methylcoumarin with 2-methoxy-5-nitrobenzaldehyde in the presence of a base, followed by the addition of a protecting group to the hydroxyl group of the resulting compound. The final step involves the removal of the protecting group to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one has been extensively used in scientific research due to its various biological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. This compound has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
IUPAC Name |
7-[(2-methoxy-5-nitrophenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-11-7-18(20)25-17-9-14(4-5-15(11)17)24-10-12-8-13(19(21)22)3-6-16(12)23-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLAIOPJFZUXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B5807845.png)
![4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5807852.png)
![1-(cyclopropylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5807855.png)

![4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5807879.png)

![N-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5807895.png)
![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)
![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)

![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)


![N-(3-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807930.png)